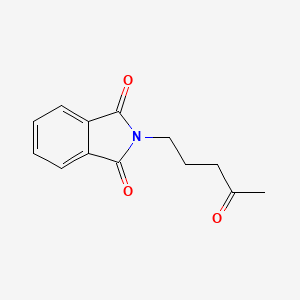
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
説明
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, also known as OPD, is an organic compound that is part of the isoindole family. OPD is a heterocyclic compound with a five-membered ring structure, consisting of an oxygen atom, four carbon atoms, and a nitrogen atom. OPD is a colorless solid that is soluble in water and has a melting point of 101-102 °C. OPD is a versatile compound that is used in a variety of scientific and industrial applications, including synthesis methods, scientific research applications, and biochemical and physiological effects. In
科学的研究の応用
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, such as oxindoles and their derivatives, have been extensively studied for their pharmacological potential. Oxindoles, including compounds structurally related to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, exhibit a wide range of biological activities. These activities span from anti-cancer, anti-HIV, antidiabetic, to antibacterial effects, highlighting their versatility in drug development (Kaur et al., 2016)[https://consensus.app/papers/oxindole-chemical-prism-carrying-plethora-benefits-kaur/138db86894175c3988fe6eaf884934a4/?utm_source=chatgpt].
Contributions to Material Science
Heterocyclic compounds like this compound are also significant in material science. For instance, diketopyrrolopyrroles, with structural similarities to the compound , have found utility in high-quality pigments, field-effect transistors, and solar cells, underscoring the potential of such molecules in advancing material science technologies (Grzybowski & Gryko, 2015)[https://consensus.app/papers/diketopyrrolopyrroles-synthesis-reactivity-optical-grzybowski/da5446a99ba65722a3786239bf091b09/?utm_source=chatgpt].
Environmental and Agricultural Applications
In the environmental and agricultural sectors, the derivatives of 1,3-diones, akin to this compound, have been employed as herbicides, illustrating their potential utility in managing pests and contributing to sustainable agricultural practices (Carles et al., 2017)[https://consensus.app/papers/mesotrione-herbicide-efficiency-effects-fate-carles/54d74d9e78875d9cb14363c5c7da6b7c/?utm_source=chatgpt].
Biodegradable Polymers from Renewable Resources
Furthermore, research into compounds derived from renewable resources, such as 1,4:3,6-dianhydrohexitols, suggests the possibility of developing biodegradable polymers. Given the structural and functional diversity of heterocyclic compounds, it is plausible that this compound or its derivatives could contribute to advancements in creating sustainable materials (Fenouillot et al., 2010)[https://consensus.app/papers/polymers-1436dianhydrohexitols-isoidide-review-fenouillot/d1f352b59de3571a9632e3486cbe1f89/?utm_source=chatgpt].
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular targets, including ion channels .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular function .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antifungal activity .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can significantly impact the action of similar compounds .
生化学分析
Biochemical Properties
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain esterases and lipases, which are enzymes involved in the hydrolysis of ester bonds . The nature of these interactions is primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain fungal cells, derivatives of this compound have been shown to inhibit growth and induce apoptosis . This suggests that this compound can affect cellular viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting esterases and lipases . The compound binds to the active site of these enzymes, leading to a conformational change that inhibits their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it may cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and lipases, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of various metabolites, which can further interact with cellular components and affect overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with target enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects.
特性
IUPAC Name |
2-(4-oxopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPATUMDQWSJANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284708 | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3197-25-9 | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38564 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3197-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)
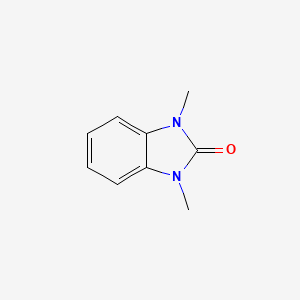


![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)
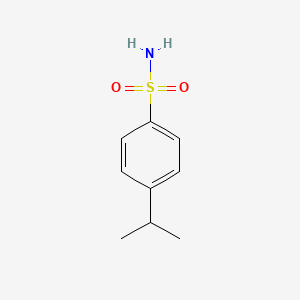


![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)
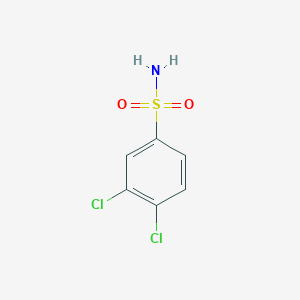
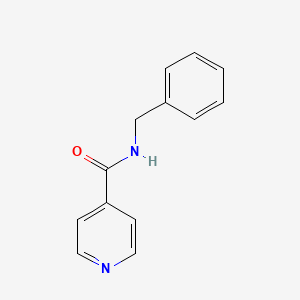

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)
